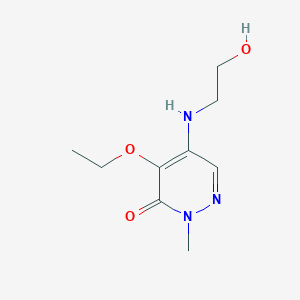![molecular formula C7H4N4O B13106521 2H-Imidazo[4,5-E][1,2,3]benzoxadiazole CAS No. 372964-16-4](/img/structure/B13106521.png)
2H-Imidazo[4,5-E][1,2,3]benzoxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Imidazo[4,5-E][1,2,3]benzoxadiazole is a heterocyclic compound that features a fused ring system combining an imidazole ring with a benzoxadiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazo[4,5-E][1,2,3]benzoxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-alkyl-5-nitro-1H-benzimidazoles with benzyl cyanide in a basic methanol solution . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for achieving consistent and high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Imidazo[4,5-E][1,2,3]benzoxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.
Applications De Recherche Scientifique
2H-Imidazo[4,5-E][1,2,3]benzoxadiazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer drugs.
Industry: The compound is used in the production of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 2H-Imidazo[4,5-E][1,2,3]benzoxadiazole involves its interaction with specific molecular targets and pathways. For instance, its fluorescence properties are attributed to the electronic transitions within the fused ring system. In biological systems, the compound may interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
2H-Imidazo[4,5-E][1,2,3]benzoxadiazole can be compared with other similar compounds, such as:
3H-Imidazo[4,5-E][2,1]benzoxazoles: These compounds share a similar fused ring system but differ in their specific structural arrangements and properties.
Imidazothiazoles: These compounds have a thiazole ring instead of a benzoxadiazole moiety and exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic and optical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
372964-16-4 |
|---|---|
Formule moléculaire |
C7H4N4O |
Poids moléculaire |
160.13 g/mol |
Nom IUPAC |
2H-imidazo[4,5-e][1,2,3]benzoxadiazole |
InChI |
InChI=1S/C7H4N4O/c1-2-5-7(10-11-12-5)6-4(1)8-3-9-6/h1-3,11H |
Clé InChI |
PCMLRMRFUXHOTR-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=NC=N2)C3=NNOC3=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13106438.png)








![3-(Pyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13106505.png)




